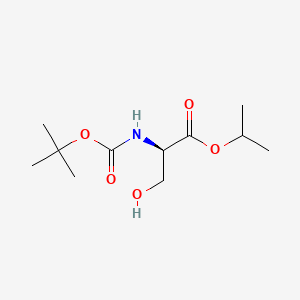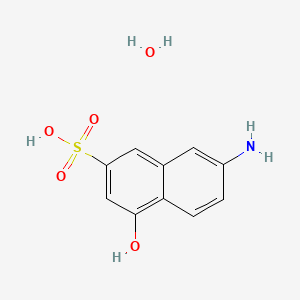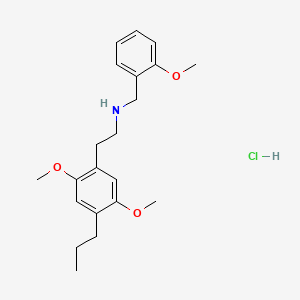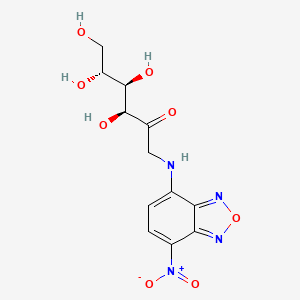
Boc-D-Ser-OiPr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as Boc-3-hydroxyisoleucine, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In
Applications De Recherche Scientifique
Chromatographie en phase liquide à haute performance (HPLC)
Boc-D-Ser-OiPr peut être utilisé en HPLC pour la détermination des acides aminés chiraux . Une méthode utilisant une dérivatisation pré-colonne avec l'o-phtalaldéhyde (OPA) plus la N-tert-butyloxycarbonyl-D-cystéine (Boc-D-Cys) a été développée pour la détermination des énantiomères de l'acide aspartique (Asp), de la sérine (Ser) et de l'alanine (Ala) .
Synthèse chimique
This compound est utilisé dans la synthèse de divers composés chimiques . Il est souvent utilisé comme élément constitutif dans la synthèse de peptides et d'autres molécules organiques .
Recherche pharmaceutique
This compound est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments . Il peut être utilisé dans la synthèse de molécules médicamenteuses, en particulier celles qui impliquent des liaisons peptidiques .
Recherche biochimique
En recherche biochimique, this compound est utilisé dans l'étude des protéines et des enzymes . Il peut être utilisé pour synthétiser des protéines en laboratoire, qui peuvent ensuite être utilisées pour étudier leur structure et leur fonction .
Contrôle des aliments et des boissons
This compound peut être utilisé pour tester des échantillons d'aliments et de boissons . Par exemple, il peut être utilisé pour la détermination des D-acides aminés dans le vinaigre de riz ambré fermenté traditionnellement<a aria-label="1: this compound can be used in the testing of food and beverage samples1" data-citationid="f65c3e98-65e5-c81d-e786-279f0e8b037a-30" h="ID=SERP,5015.1" href="https://www.jstage.jst.go.jp/article/jpchrom/41/3/41_2020.015/pdf/-char/en" target="
Mécanisme D'action
Target of Action
Boc-D-Ser-OiPr, also known as propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound primarily used in the field of synthetic chemistry . Its primary targets are amino functions, where it serves as a protecting group .
Mode of Action
This compound acts as a protecting group for amino functions, particularly in the synthesis of peptides . It is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of this compound primarily affects the synthesis pathways of multifunctional targets, especially peptides . By protecting the amino functions, it allows for transformations of other functional groups without interference from the amines .
Pharmacokinetics
Its properties, such as stability under acidic and basic conditions, influence its behavior in chemical reactions .
Result of Action
The use of this compound results in the protection of amino functions, enabling selective reactions on other functional groups . This facilitates the synthesis of complex molecules, particularly peptides .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . Its stability under both acidic and basic conditions makes it suitable for a wide range of reactions . Strong acids are required for the cleavage of the boc group .
Propriétés
IUPAC Name |
propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURMCPIMAXTNA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)


![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)






![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)
